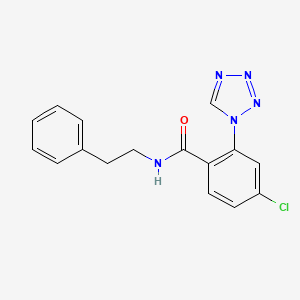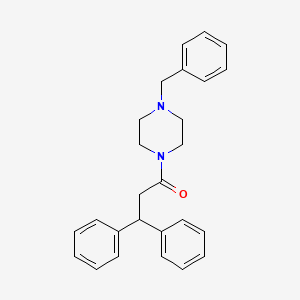
4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CPB and has been extensively studied for its biological and chemical properties.
作用機序
The exact mechanism of action of CPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain molecules that are involved in various biological processes.
Biochemical and Physiological Effects
CPB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CPB can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that CPB can reduce inflammation and improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of CPB is its versatility in various scientific fields. CPB can be used as a building block for the synthesis of various materials and can also be studied for its potential applications in medicinal chemistry. However, one of the limitations of CPB is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of CPB. One potential direction is the further exploration of its potential applications in medicinal chemistry. CPB has shown promise as a drug candidate for the treatment of various diseases, and further studies could lead to the development of new drugs. Another potential direction is the study of CPB as a building block for the synthesis of new materials. CPB has already been used in the synthesis of various materials, and further studies could lead to the development of new materials with unique properties.
合成法
The synthesis of CPB involves the reaction of 4-chlorobenzoyl chloride with 2-phenylethylamine, followed by the reaction of the resulting product with sodium azide to produce the tetrazole ring. The final product is obtained through a purification process using column chromatography.
科学的研究の応用
CPB has been studied for its potential applications in various scientific fields. One of the most significant applications of CPB is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of various diseases. CPB has also been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of various materials.
特性
IUPAC Name |
4-chloro-N-(2-phenylethyl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c17-13-6-7-14(15(10-13)22-11-19-20-21-22)16(23)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMRFQMXYHFUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-methoxy-2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6120499.png)
![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6120503.png)

![4-methoxy-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide](/img/structure/B6120516.png)
![2-[(3,4-dimethylphenyl)amino]-4'-methyl-2'-(4-methyl-1-piperazinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6120524.png)
![4-({4-[2-cyano-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B6120531.png)

![1-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanone](/img/structure/B6120543.png)
![N-allyl-7-(2-fluoro-5-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6120547.png)

![ethyl 3-(2-fluorobenzyl)-1-[3-(methoxycarbonyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6120560.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2-hydroxy-4-methylphenyl)hydrazone]](/img/structure/B6120567.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6120575.png)
